(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile

Catalog No.
S2811668
CAS No.
696601-78-2
M.F
C13H13N5
M. Wt
239.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]meth...

CAS Number

696601-78-2

Product Name

(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile

IUPAC Name

(Z)-2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile

Molecular Formula

C13H13N5

Molecular Weight

239.282

InChI

InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3/b13-12-,17-9?

InChI Key

QPBXVINHXQCKKI-BMPCYJNPSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

solubility

not available

(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a butenedinitrile moiety, and a dimethylamino-substituted phenyl group. This compound can be categorized under the class of organic nitriles and is notable for its potential biological activities and applications in medicinal chemistry.

The structural formula can be broken down into key components:

  • Amino Group: Contributes to the compound's reactivity and biological interactions.
  • Butenedinitrile: Provides a conjugated system that may enhance electronic properties.
  • Dimethylamino Group: Likely increases lipophilicity and may influence pharmacokinetics.

Typical of aminonitriles, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Condensation Reactions: The presence of both amino and nitrile groups allows for potential condensation with carbonyl compounds.
  • Hydrolysis: Under acidic or basic conditions, the nitrile groups may hydrolyze to form corresponding carboxylic acids.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

The biological activity of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile has been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These studies suggest that the compound may exhibit a range of pharmacological effects, including:

  • Anticancer activity
  • Antimicrobial properties
  • Potential neuroprotective effects

The predictive models indicate that compounds with similar structures often show significant bioactivity, making this compound a candidate for further pharmacological studies .

Synthesis of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile can be achieved through several methods:

  • Condensation Reactions: Reacting appropriate amines with α,β-unsaturated nitriles can yield this compound.
  • Multi-step Synthesis: Starting from simpler precursors, involving steps such as alkylation and nitrilation, to construct the complex structure.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields in synthesizing organic compounds.

These methods highlight the versatility in approaching the synthesis of complex organic molecules.

The potential applications of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Biochemical Research: Studying enzyme interactions or metabolic pathways due to its reactive functional groups.
  • Material Science: Possible use in creating novel materials with specific electronic properties based on its structure.

Interaction studies are essential for understanding how (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities to various receptors or enzymes.
  • High-throughput Screening: To evaluate biological activity across multiple assays.
    These methodologies provide insights into the compound's mechanism of action and potential therapeutic uses.

Similar compounds include:

  • 4-Dimethylaminobenzaldehyde: A precursor in synthesizing various organic compounds, known for its reactivity in condensation reactions.
  • N,N-Dimethylaminopropionitrile: Exhibits similar structural features and potential biological activities.
  • Aminobutyronitriles: A class of compounds that share structural similarities and are studied for their neuroactive properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrileAmino group, butenedinitrile, dimethylamino phenylAnticancer, antimicrobial
4-DimethylaminobenzaldehydeAromatic aldehydeUsed in organic synthesis
N,N-DimethylaminopropionitrileAliphatic nitrile with dimethylamino groupPotential neuroactive effects
AminobutyronitrilesAliphatic structure with amino and nitrile groupsNeuroactive properties

This table illustrates how (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile stands out due to its unique combination of functional groups that may confer distinct biological activities compared to similar compounds.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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